3-Furaldehyde

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Organic Synthesis:

-Furaldehyde, also known as furfural, serves as a valuable building block in organic synthesis due to its reactive furan ring and aldehyde functionality. Researchers utilize it in the synthesis of various complex molecules, including:

- Pharmaceuticals: 3-Furaldehyde plays a role in the synthesis of certain pharmaceuticals, including the potent hallucinogenic compound Salvinorin A [].

- Fine Chemicals: It contributes to the production of various fine chemicals, such as furan derivatives used in dyes, polymers, and agricultural chemicals.

- Heterocyclic Compounds: Its versatile structure allows for the creation of diverse heterocyclic compounds with various applications in research and development [].

Precursor for Biofuels and Bioproducts:

The growing interest in renewable energy sources has led to the exploration of 3-Furaldehyde as a potential precursor for biofuels and bioproducts. Its conversion into furan derivatives like furfuryl alcohol holds promise for the development of biofuels with improved properties compared to traditional options []. Additionally, furan derivatives derived from 3-Furaldehyde are being investigated for their potential applications in the production of bioplastics and other bio-based materials.

Research in Material Science:

-Furaldehyde's unique chemical properties make it interesting for research in material science. Its ability to form polymers with desirable properties has led to explorations in the development of:

- Biodegradable Polymers: Research efforts are underway to create biodegradable polymers from 3-Furaldehyde, offering a more environmentally friendly alternative to traditional plastics [].

- Functional Materials: Its reactivity allows for the incorporation of functional groups into polymers derived from 3-Furaldehyde, potentially leading to materials with specific desired properties like conductivity or heat resistance.

Studies in Photochemistry and Photophysics:

The photochemical and photophysical properties of 3-Furaldehyde are of interest to researchers due to its ability to absorb light and undergo various photoreactions. Studies in this area investigate:

- Photoisomerization: Researchers explore the light-induced changes in the structure of 3-Furaldehyde, which can be harnessed for various applications [].

- Photochemistry in Different Environments: Investigations are conducted to understand how the photochemical behavior of 3-Furaldehyde changes in different environments, such as matrices or solvent systems.

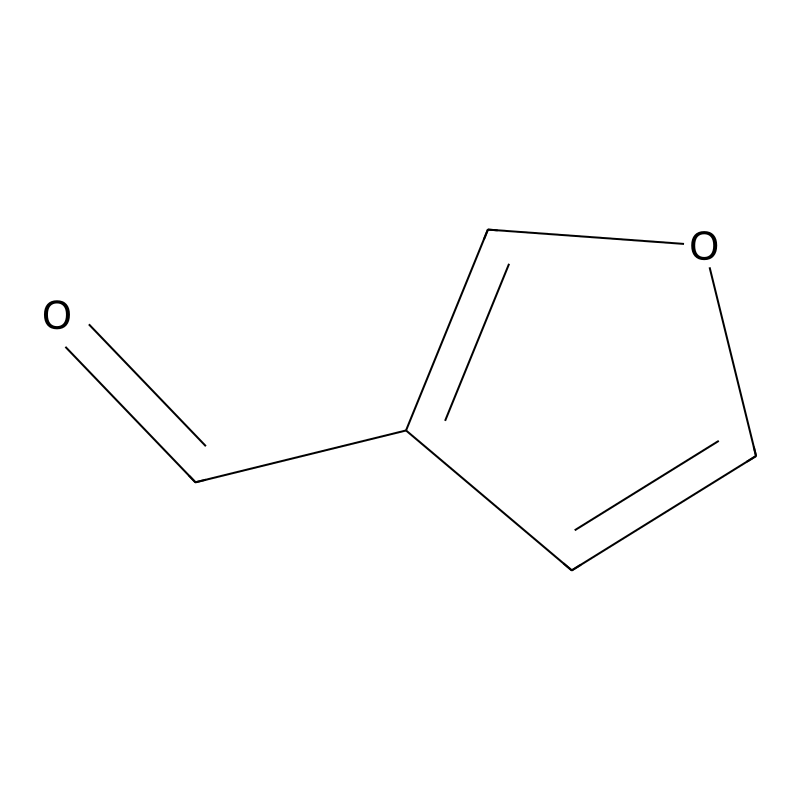

3-Furaldehyde, also known as 3-furfural or 3-furancarboxaldehyde, is an organic compound with the molecular formula and a molecular weight of approximately 96.08 g/mol. It is characterized by a furan ring substituted with a formyl group at the 3-position. The compound appears as a clear yellow to brown liquid and is soluble in various solvents, including water, alcohol, and ether . Its physical properties include a melting point of 148-149.5 °C and a boiling point of 144 °C at 732 mmHg .

3-Furaldehyde is a flammable and irritant compound. It can cause skin, eye, and respiratory tract irritation upon exposure []. When handling 3-furaldehyde, it is crucial to consult safety data sheets (SDS) and follow appropriate safety protocols, including the use of personal protective equipment (PPE) [].

3-Furaldehyde exhibits biological activity that has garnered interest in various fields. It acts as a metabolite and has been studied for its potential effects on human health. Research indicates that it may possess antioxidant properties and can influence metabolic pathways, although more studies are needed to fully understand its biological implications .

Several methods exist for synthesizing 3-furaldehyde:

- Oxidation of 3-Furanmethanol: This method involves dissolving 3-furanmethanol in tetrahydrofuran and treating it with manganese dioxide to facilitate oxidation. The reaction typically requires stirring for several hours at room temperature .

- Dehydration of Sugars: Another approach includes the dehydration of pentoses or hexoses derived from biomass, which can yield 3-furaldehyde as a byproduct .

- Thermal Decomposition: Heating furan derivatives under acidic conditions can also lead to the formation of 3-furaldehyde through thermal decomposition processes .

3-Furaldehyde finds applications across multiple industries:

- Solvent: It is utilized as a solvent in various chemical processes due to its polar nature.

- Chemical Intermediate: The compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Food Industry: It is present in some food products and contributes to flavor profiles, particularly in heated or roasted foods .

Studies have explored the interactions of 3-furaldehyde with other compounds, particularly focusing on its reactivity and potential health impacts. For instance, its role in the Maillard reaction highlights its importance in food chemistry, where it can influence flavor development and color formation during cooking processes . Additionally, research into its photochemical behavior suggests that it may engage in complex interactions under UV light exposure, leading to the formation of various byproducts .

Several compounds share structural similarities with 3-furaldehyde, including:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Furfural | Aldehyde with an aldehyde group at the 2-position; derived from biomass. | |

| 2-Furaldehyde | Substituted furan derivative; different position for the formyl group. | |

| 5-Methylfuran | Methyl-substituted furan; used as a solvent and fuel additive. |

Uniqueness: What sets 3-furaldehyde apart from these compounds is its specific substitution pattern on the furan ring, which influences its reactivity and applications significantly. While furfural is primarily derived from agricultural byproducts, 3-furaldehyde's synthesis often involves more direct chemical processes.

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

LogP

UNII

GHS Hazard Statements

H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];

H301 (11.36%): Toxic if swallowed [Danger Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H330 (11.36%): Fatal if inhaled [Danger Acute toxicity, inhalation];

H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

Pictograms

Flammable;Acute Toxic;Irritant